1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Description
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Properties
CAS No. |
1782820-06-7 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriately substituted precursors. One common method starts with the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with a suitable reagent to form the pyrazolopyridine core. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the carboxylic acid group.
1H-Pyrazolo[4,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
1H-Pyrazolo[3,4-c]pyridine: Another structural isomer with different ring fusion.
Uniqueness
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to the presence of the carboxylic acid group at the 6-position, which can influence its reactivity and binding properties. This functional group allows for further derivatization and enhances its potential as a versatile scaffold in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
